

Physicochemical Properties of Abemaciclib

Impurity 1: A Technical Guide

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Compound of Interest

Compound Name: Abemaciclib Impurity 1

Cat. No.: B15553065

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Abstract

Abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a critical therapeutic agent in the treatment of certain types of breast cancer. As with any pharmaceutical compound, the control of impurities is paramount to ensure its safety and efficacy. This technical guide provides an in-depth overview of the known physicochemical properties of **Abemaciclib Impurity 1**. Due to the limited publicly available experimental data for this specific impurity, this document also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters, providing a framework for researchers to conduct their own analyses.

Introduction to Abemaciclib Impurity 1

Abemaciclib Impurity 1 is a process-related impurity that can arise during the synthesis of Abemaciclib. Its diligent identification and characterization are crucial for the quality control of the final drug product. The consistent identification of **Abemaciclib Impurity 1** in various pharmaceutical reference standard catalogs points to its significance in the manufacturing process of Abemaciclib.

Chemical Identity: Based on information from multiple chemical and pharmaceutical suppliers, **Abemaciclib Impurity 1** is identified as:

- Chemical Name: 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine[1][2]
- CAS Number: 1180132-17-5[1][2][3][4]

Physicochemical Data

The following table summarizes the available quantitative data for **Abemaciclib Impurity 1**. It is important to note that specific experimental data such as solubility in various solvents and melting point are not readily available in the public domain and require experimental determination.

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₀ N ₄	[1][2][3][4]
Molecular Weight	220.31 g/mol	[5]
Appearance	White to off-white powder	[6]
Boiling Point	362.4 ± 37.0 °C at 760 mmHg	[7]
Flash Point	173.0 ± 26.5 °C	[7]
Density	1.1 ± 0.1 g/cm ³	[6][7]
pKa	Not available	[7]
LogP	-0.15	
Solubility	Not available	
Melting Point	Not available	

Experimental Protocols for Physicochemical Characterization

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of pharmaceutical impurities. The following are generalized methodologies for key experiments.

Solubility Determination (Shake-Flask Method)

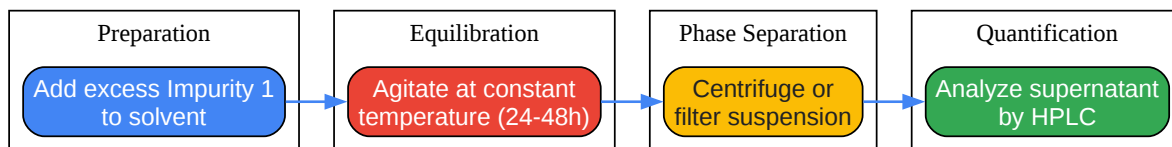
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.^[4]

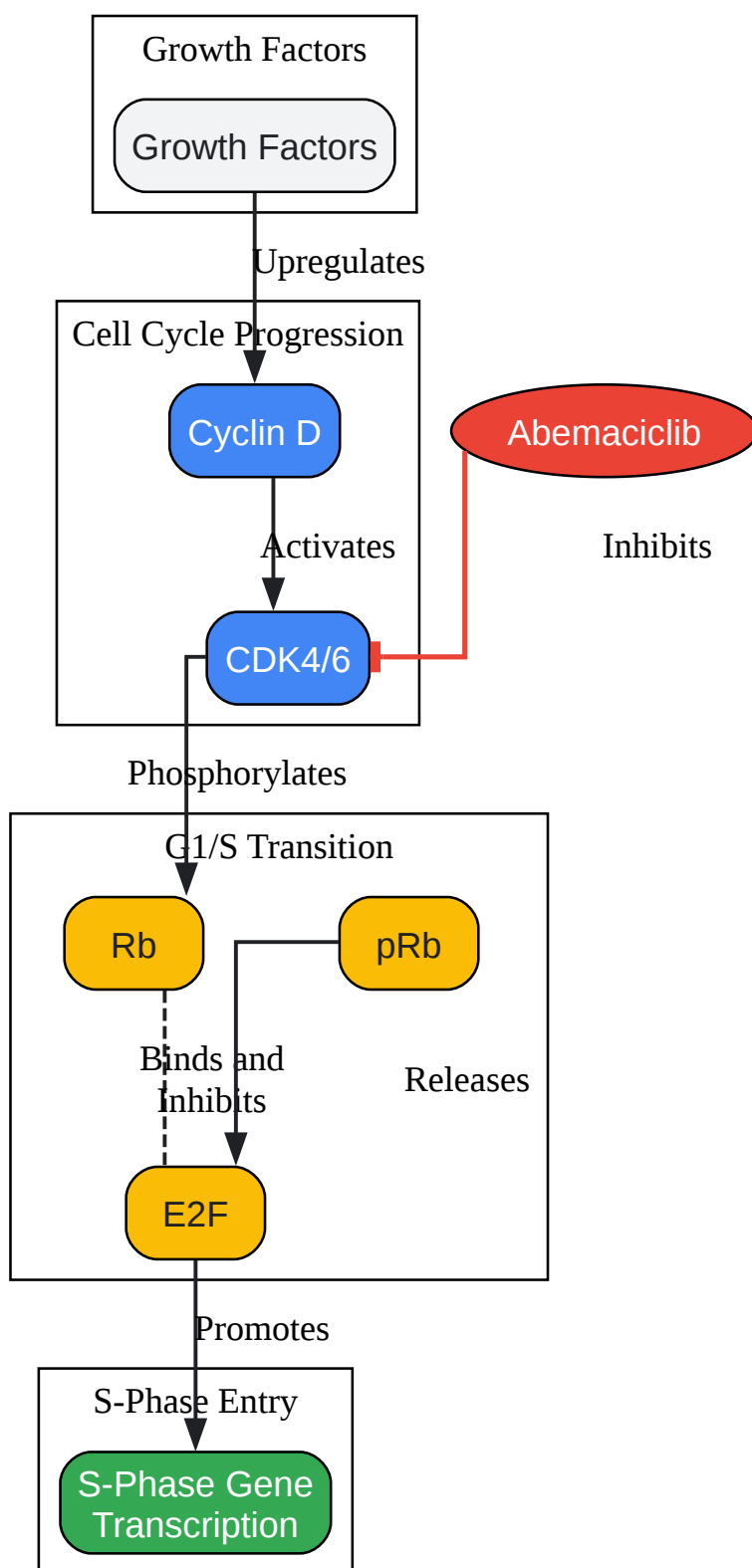
Principle: An excess amount of the solid impurity is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

Methodology:

- **Preparation:** Add an excess amount of **Abemaciclib Impurity 1** to a known volume of the desired solvent (e.g., water, ethanol, buffers of different pH) in a sealed, clear glass vial.
- **Equilibration:** Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).
- **Quantification:** Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved impurity using a validated HPLC method with a UV detector.
- **Data Analysis:** The solubility is reported in mg/mL or mol/L.

Experimental Workflow for Solubility Determination





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